10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride
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Overview
Description
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride is a complex organic compound with a molecular weight of 249.64 g/mol . It is known for its unique tricyclic structure, which includes fluorine atoms and oxygen bridges, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride typically involves multiple steps, starting from simpler organic molecules. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxygen bridges play a crucial role in its binding affinity and reactivity with biological molecules . These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Difluoro-2,3,3a,9a-tetrahydro-1H-benzo[5,6][1,4]dioxino[2,3-c]pyrrole hydrochloride .
- 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene .
Uniqueness
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride stands out due to its unique tricyclic structure, which includes both fluorine atoms and oxygen bridges. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGILNORYCIRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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